Bienvenue dans la boutique en ligne BenchChem!

2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide

Lipophilicity Drug-likeness Solubility

2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide (CAS 1820704-26-4) is a heterocyclic small molecule composed of a benzoxazole core with a 2-amino substituent and an N,N-dimethyl sulfonamide group at the 5-position. Its molecular formula is C₉H₁₁N₃O₃S with a molecular weight of 241.27 g/mol.

Molecular Formula C9H11N3O3S
Molecular Weight 241.27
CAS No. 1820704-26-4
Cat. No. B2816701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide
CAS1820704-26-4
Molecular FormulaC9H11N3O3S
Molecular Weight241.27
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N
InChIInChI=1S/C9H11N3O3S/c1-12(2)16(13,14)6-3-4-8-7(5-6)11-9(10)15-8/h3-5H,1-2H3,(H2,10,11)
InChIKeyRFCKKYSBOPROQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide (CAS 1820704-26-4): Core Physicochemical and Structural Procurement Baseline


2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide (CAS 1820704-26-4) is a heterocyclic small molecule composed of a benzoxazole core with a 2-amino substituent and an N,N-dimethyl sulfonamide group at the 5-position. Its molecular formula is C₉H₁₁N₃O₃S with a molecular weight of 241.27 g/mol [1] . The compound is supplied as a research-grade chemical at ≥95% or 98% purity from multiple vendors, stored refrigerated (2–8 °C), and is intended exclusively for research and further manufacturing use, not for direct human therapeutic applications .

Why 2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide Cannot Be Simply Swapped for In-Class Benzoxazole Sulfonamide Analogs


Within the 2-amino-benzoxazole-5-sulfonamide chemotype, small structural modifications—specifically the degree of N-substitution on the sulfonamide group and the position of the sulfonamide on the benzoxazole ring—produce measurable differences in lipophilicity, hydrogen-bonding capacity, and polar surface area that directly impact solubility, membrane permeability, and target binding [1] . These physicochemical divergences mean analogs within this class cannot be treated as interchangeable during SAR campaigns, assay development, or synthetic route optimization. The quantitative evidence below establishes where these differences are large enough to affect compound selection.

Quantitative Differentiation Evidence for 2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide vs. Closest Analogs


LogP Shift of ~0.94 Units vs. Unsubstituted Parent Drives Differential Solubility and Permeability Behavior

N,N-dimethyl substitution on the sulfonamide nitrogen raises the computed XLogP3 to 1.0 for the target compound [1], compared to a LogP of 0.0574 for the unsubstituted 2-amino-1,3-benzoxazole-5-sulfonamide (CAS 1479273-05-6) . This ~0.94 log unit increase reflects substantially higher lipophilicity, predicting reduced aqueous solubility and enhanced passive membrane permeability relative to the primary sulfonamide.

Lipophilicity Drug-likeness Solubility

Reduction from Two H-Bond Donors to One alters intermolecular interaction profile relative to Primary Sulfonamide

The N,N-dimethyl substitution eliminates one hydrogen bond donor (HBD) compared to the unsubstituted primary sulfonamide. The target compound has 1 HBD (2-amino group only) [1], whereas the unsubstituted 2-amino-1,3-benzoxazole-5-sulfonamide possesses 2 HBDs (2-amino group plus sulfonamide NH₂) . This difference impacts the number of strong intermolecular H-bonds the compound can donate in crystal packing, protein–ligand interactions, and solubility networks.

Hydrogen Bonding Crystal Engineering Receptor Binding

TPSA Reduction of ~14.4 Ų vs. Unsubstituted Analog May Improve Membrane Permeation

The topological polar surface area (TPSA) of the target compound is 97.8 Ų [1], compared to 112.21 Ų for the unsubstituted 2-amino-1,3-benzoxazole-5-sulfonamide . This ~14.4 Ų decrease arises from the replacement of the sulfonamide NH₂ group with N,N-dimethyl, reducing polarity. TPSA values below 140 Ų are generally associated with good oral absorption and values below 60–70 Ų with blood–brain barrier penetration potential.

Polar Surface Area BBB Permeability Oral Bioavailability

Dimethyl Substitution Offers a Measurable Steric and Lipophilic Middle Ground Between Unsubstituted and Diethyl Analogs

Within the N-alkyl substitution series, the target N,N-dimethyl compound (MW 241.27, 2 rotatable bonds) [1] occupies a defined intermediate position between the unsubstituted parent (MW 213.21, 1 rotatable bond) and the N,N-diethyl analog (MW 269.32, CAS 1820618-13-0) . The diethyl analog introduces additional steric bulk and lipophilicity that may exceed the optimal range for certain protein pockets or solubility requirements, while the unsubstituted version may lack sufficient lipophilicity for membrane permeation. The dimethyl variant provides a targeted compromise.

Steric Bulk SAR Optimization logP Tuning

5-Sulfonamide Regioisomer Distinct from 6-Sulfonamide Positional Isomer in Synthetic Utility and Target Engagement

The target compound bears the sulfonamide group at the 5-position of the benzoxazole ring [1], distinguishing it from the 6-sulfonamide regioisomer (2-Amino-N,N-dimethyl-1,3-benzoxazole-6-sulfonamide) . This positional difference alters the electronic environment of the benzoxazole core and the vector of the sulfonamide group, which can produce divergent biological activities and reactivities in downstream derivatization. The HIV protease inhibitor patent class explicitly relies on 5-substituted 2-amino-benzoxazole sulfonamides for optimal aspartic protease binding [2].

Regiochemistry Positional Isomer Synthetic Intermediate

Validated Scaffold for HIV Protease Inhibitor and FBPase-1 Inhibitor Lead Optimization Pipelines

The 2-amino-benzoxazole-5-sulfonamide scaffold is the core chemotype in multiple patent families disclosing broad-spectrum HIV protease inhibitors [1] and in peer-reviewed studies identifying benzoxazole benzenesulfonamides as allosteric FBPase-1 inhibitors [2]. The optimized FBPase-1 inhibitor from this series achieved an IC₅₀ of 0.57 µM (Compound 53) [2]. While the specific target compound (CAS 1820704-26-4) has not been independently reported with IC₅₀ data in these series, its N,N-dimethyl substitution pattern directly mirrors the substitution strategy employed in lead optimization to balance potency and pharmacokinetic properties.

HIV Protease FBPase-1 Antiviral Diabetes

Highest-Value Application Scenarios for 2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Requiring Systematic Lipophilicity Tuning on the Benzoxazole Sulfonamide Scaffold

The ~0.94 log unit increase in LogP relative to the unsubstituted parent [1] makes this compound the preferred choice when a research program requires a quantifiable, incremental increase in lipophilicity without the excessive steric bulk of the N,N-diethyl analog. Teams optimizing lead compounds for membrane permeability or target binding can use this compound to populate the intermediate property space in a series [1] .

Medicinal Chemistry Programs Targeting Aspartic Proteases, Including HIV-1 Protease and Related Viral Targets

The 2-amino-benzoxazole-5-sulfonamide scaffold is extensively protected in patents disclosing broad-spectrum HIV protease inhibitors [2]. The N,N-dimethyl substitution on the sulfonamide reduces H-bond donor count from 2 to 1 [1], potentially reducing polarity-driven off-target binding while maintaining the key 2-amino group required for interaction with the catalytic aspartate residues. This compound serves as a direct building block for generating patent-covered inhibitor libraries.

Allosteric FBPase-1 Inhibitor Lead Optimization for Type 2 Diabetes Drug Discovery

Benzoxazole benzenesulfonamides are validated allosteric inhibitors of fructose-1,6-bisphosphatase, with lead compounds achieving sub-micromolar IC₅₀ values [3]. The N,N-dimethyl sulfonamide motif is consistent with the SAR strategy that balances enzymatic potency with pharmacokinetic properties. Researchers pursuing this target can use this compound as a late-stage intermediate or comparator in enzymatic assays.

CNS-Penetrant Compound Design Leveraging Reduced Topological Polar Surface Area

The TPSA of 97.8 Ų places this compound within the favorable range for blood–brain barrier penetration predictions, whereas the primary sulfonamide analog exceeds 110 Ų [1] . Medicinal chemists designing CNS-targeted benzoxazole-based inhibitors or PET tracer precursors can select this dimethyl analog to maintain drug-like polarity while improving the probability of CNS exposure.

Quote Request

Request a Quote for 2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.